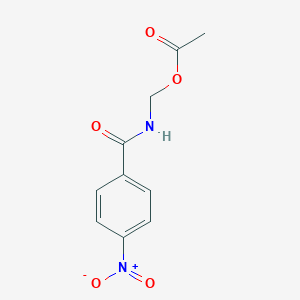
(4-Nitrobenzamido)methyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Nitrobenzamido)methyl acetate is an organic compound with the molecular formula C10H10N2O5 It consists of a benzamide group substituted with a nitro group at the para position and an acetyloxy methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitrobenzamido)methyl acetate can be achieved through several methods. One common approach involves the nitration of methyl benzoate followed by hydrolysis and subsequent acetylation. The nitration of methyl benzoate is typically carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to yield methyl 4-nitrobenzoate . This intermediate is then hydrolyzed to produce 4-nitrobenzoic acid, which is subsequently converted to this compound through acetylation with acetic anhydride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Nitrobenzamido)methyl acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Nitrobenzoic acid derivatives.
Reduction: 4-Aminobenzamido derivatives.
Substitution: Various substituted benzamido derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(4-Nitrobenzamido)methyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (4-Nitrobenzamido)methyl acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The acetyloxy group can be hydrolyzed to release acetic acid, which may further influence the compound’s activity. The exact pathways and molecular targets depend on the specific application and conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-nitrobenzoate: A precursor in the synthesis of (4-Nitrobenzamido)methyl acetate.
4-Nitrobenzoic acid: Another intermediate in the synthesis process.
4-Aminobenzamide: A reduced form of the compound with different chemical properties.
Uniqueness
This compound is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its nitro and acetyloxy groups provide distinct reactivity patterns compared to similar compounds, making it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
25642-84-6 |
|---|---|
Molekularformel |
C10H10N2O5 |
Molekulargewicht |
238.20 g/mol |
IUPAC-Name |
[(4-nitrobenzoyl)amino]methyl acetate |
InChI |
InChI=1S/C10H10N2O5/c1-7(13)17-6-11-10(14)8-2-4-9(5-3-8)12(15)16/h2-5H,6H2,1H3,(H,11,14) |
InChI-Schlüssel |
ZKKSVUDIXPAWFH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCNC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


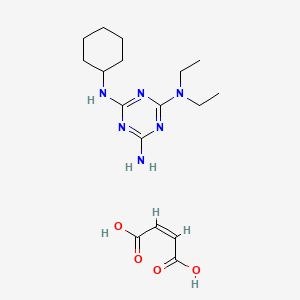


![[2,4-dimethyl-2-(prop-2-ynylcarbamoyloxymethyl)pentyl]carbamic acid](/img/structure/B14685470.png)
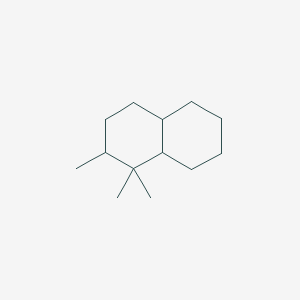
![Methyl 3-[(E)-phenyldiazenyl]prop-2-enoate](/img/structure/B14685494.png)
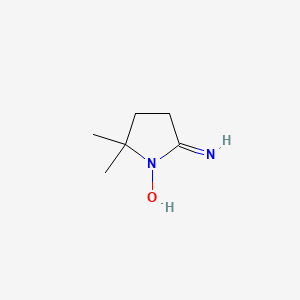
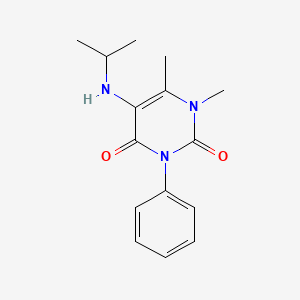
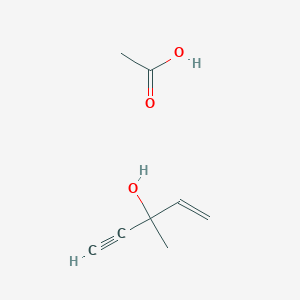
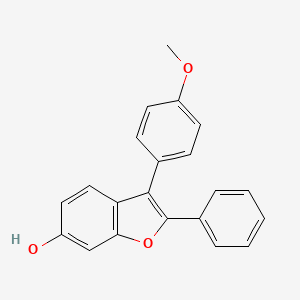

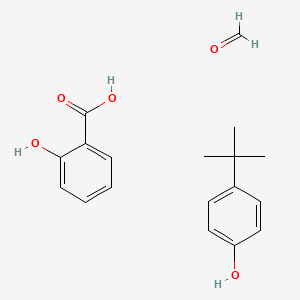
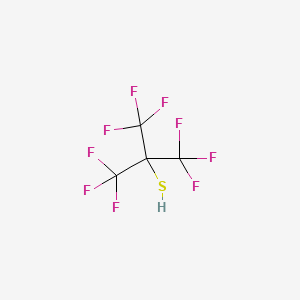
![N~1~-[3-(10H-Phenothiazin-10-yl)propyl]ethane-1,2-diamine](/img/structure/B14685534.png)
